

5-(4-Chlorophenyl)-2,4'-bipyridine CAS 1186529-99-6 properties

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Compound of Interest

Compound Name:	5-(4-Chlorophenyl)-2,4'-bipyridine
CAS No.:	1186529-99-6
Cat. No.:	B3218038

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Technical Monograph: 5-(4-Chlorophenyl)-2,4'-bipyridine

Structural Integrity, Synthetic Protocols, and Functional Applications[1]

Executive Summary & Chemical Identity

5-(4-Chlorophenyl)-2,4'-bipyridine (CAS 1186529-99-6) is a specialized heteroaryl scaffold utilized primarily in the development of advanced functional materials (OLED host materials, electron transport layers) and as a privileged structure in medicinal chemistry (kinase inhibition).[1] Unlike its chelating isomer 2,2'-bipyridine, the 2,4'-bipyridine core provides a linear, rod-like geometry, making it an ideal bridging ligand for coordination polymers and Metal-Organic Frameworks (MOFs).[1]

This guide delineates the physicochemical profile, optimized synthetic pathways, and handling protocols for this compound, emphasizing the mechanistic rationale behind its production and application.[1]

Physicochemical Profile

The following data aggregates calculated and experimental values typical for this class of halogenated bi-heteroaryl systems.

Property	Value / Description	Notes
CAS Number	1186529-99-6	Unique Identifier
Molecular Formula	C ₁₆ H ₁₁ ClN ₂	
Molecular Weight	266.73 g/mol	
Appearance	Off-white to pale yellow solid	Typical of conjugated pyridine systems
Predicted LogP	3.8 ± 0.4	High lipophilicity due to chlorophenyl moiety
H-Bond Acceptors	2	Pyridine nitrogens (N1, N1')
H-Bond Donors	0	
Topological Polar Surface Area	25.8 Å ²	Indicates good membrane permeability potential
Solubility	DMSO, DCM, Chloroform	Sparingly soluble in water/alcohols

Synthetic Methodology: The Sequential Cross-Coupling Strategy

Direct synthesis of asymmetric bipyridines requires precise regiocontrol.^[1] The most robust protocol utilizes a Sequential Suzuki-Miyaura Coupling strategy, exploiting the differential reactivity of halogenated pyridines.^[1]

Rationale for Route Selection

We avoid random coupling of pyridine rings.^[1] Instead, we utilize 2,5-dibromopyridine as the linchpin.^[1]

- Mechanistic Insight: The C2-position of pyridine is significantly more electron-deficient than the C5-position.[1] In Palladium-catalyzed cross-coupling, oxidative addition occurs preferentially at the C2-Br bond over the C5-Br bond.[1] This allows for the selective installation of the 4-pyridyl ring first, leaving the C5-bromide intact for the second coupling with the chlorophenyl group.[1]

Step-by-Step Protocol

Step 1: Synthesis of Intermediate 5-Bromo-2,4'-bipyridine

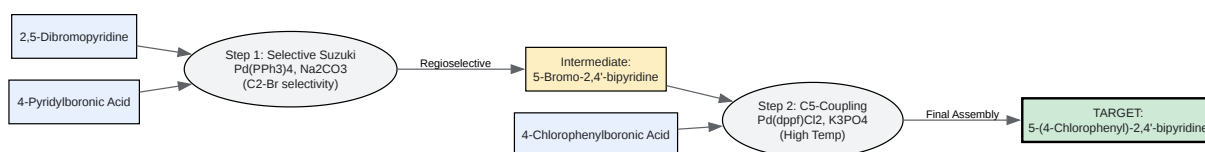
- Reagents: 2,5-Dibromopyridine (1.0 eq), 4-Pyridylboronic acid (1.05 eq), Pd(PPh₃)₄ (3-5 mol%), Na₂CO₃ (2.0 M aq), Toluene/Ethanol (4:1).[1]
- Procedure:
 - Degas solvents rigorously (Argon sparge, 20 min).[1]
 - Combine reactants and catalyst in a sealed vessel.
 - Heat to 90°C for 12-16 hours. Monitor via TLC/LC-MS.[1]
 - Critical Control Point: Stop reaction immediately upon consumption of starting dibromide to prevent double coupling.[1]
- Workup: Partition between EtOAc/Water. Wash organic layer with brine.[1] Dry over MgSO₄. [1]
- Purification: Flash chromatography (Hexane/EtOAc gradient). Isolate the mono-coupled product.

Step 2: Synthesis of Target **5-(4-Chlorophenyl)-2,4'-bipyridine**

- Reagents: 5-Bromo-2,4'-bipyridine (from Step 1), 4-Chlorophenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), K₃PO₄ (3.0 eq), 1,4-Dioxane.[1]
- Procedure:
 - Dissolve intermediate and boronic acid in dry dioxane.

- Add base and catalyst under inert atmosphere.[1]
- Reflux (100-110°C) for 18-24 hours.[1]
- Note: The C5-Br bond is less reactive; a bidentate ligand like dppf and a stronger base (phosphate) enhance turnover.[1]
- Validation:
 - ¹H NMR (CDCl₃): Look for the diagnostic AA'BB' system of the chlorophenyl group and the distinct splitting patterns of the 2,4'-bipyridine core (singlet at C6 of the central ring is a key marker).[1]
 - HRMS: Confirm [M+H]⁺ = 267.06.[1]

Synthetic Workflow Diagram



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Caption: Sequential regioselective cross-coupling strategy exploiting electronic differences between C2 and C5 pyridine positions.

Applications & Functional Properties

A. Materials Science (OLEDs)

This molecule serves as a high-triplet-energy host material or Electron Transport Material (ETM).[1]

- Mechanism: The electron-deficient nature of the bipyridine core facilitates electron injection and transport.[1] The 4-chlorophenyl substituent modulates the HOMO/LUMO levels and

improves thermal stability (increasing T_g) compared to the unsubstituted bipyridine.[1]

- Design Utility: The 2,4'-linkage breaks the conjugation slightly compared to 4,4', resulting in a wider bandgap (high E_T), which is crucial for preventing reverse energy transfer in blue phosphorescent OLEDs.[1]

B. Coordination Chemistry (MOFs)[1]

- Ligand Geometry: **5-(4-Chlorophenyl)-2,4'-bipyridine** acts as a ditopic bridging ligand.[1]
- Binding Mode: Unlike 2,2'-bipyridine (chelating), the nitrogen atoms in the 2,4' isomer are divergently oriented.[1] This geometry favors the formation of infinite coordination networks or discrete metallomacrocycles rather than simple mononuclear complexes.[1]

C. Medicinal Chemistry[1][2][3][4][5]

- Scaffold: The 2,4'-bipyridine motif is a bioisostere for biaryl systems found in kinase inhibitors.[1] The chlorophenyl group provides a hydrophobic anchor point, often targeting the "back pocket" of an enzyme's active site.[1]

Safety & Handling

- Hazards: Classified as Irritant (Skin/Eye/Respiratory).[1]
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Protect from light to prevent slow photo-degradation of the pyridine ring.[1]
- Disposal: Halogenated organic waste.[1] Do not mix with acid streams (potential for pyridine salt formation and exotherms).[1]

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